Methyl 4-(2-bromoacetyl)benzoate is a compound that has garnered attention in various fields of research due to its potential applications. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated for their biological activities and synthetic applications. These studies offer insights into the potential mechanisms and applications of compounds like methyl 4-(2-bromoacetyl)benzoate.
The insecticidal properties of methyl benzoate derivatives are well-documented. As seen in the study on Piper guanacastensis, methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate was identified as the major insecticidal principle, with a significant impact on mosquito larvae1. Similarly, methyl benzoate was found to be highly effective against Bemisia tabaci, with potential for use as an environmentally friendly biopesticide2. These studies suggest that methyl 4-(2-bromoacetyl)benzoate could potentially be explored for its insecticidal properties, given the structural similarities.
Derivatives of methyl benzoate have also been synthesized and tested for their antibacterial activities. A series of new methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives were created and showed potent inhibitory activity against various bacterial strains3. This indicates that the benzoate moiety, when modified with appropriate substituents, can serve as a scaffold for developing antibacterial agents.
Methyl benzoate derivatives have been utilized in synthetic chemistry as well. For example, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was synthesized and used in reactions with dimethyl malonate and methyl acetoacetate to produce Michael adducts4. This demonstrates the versatility of such compounds in synthetic organic chemistry, potentially including the synthesis of complex molecules.
The structural analysis of bromo-hydroxy-benzoic acid derivatives has been conducted to understand their crystal structures. A comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid revealed the formation of two-dimensional architectures, which are primarily formed by hydrogen bonds and other non-covalent interactions5. These studies are crucial for the design of new compounds with desired physical and chemical properties.
The synthesis of methyl 4-(2-bromoacetyl)benzoate can be achieved through several methods:
This method is advantageous due to its mild reaction conditions and the potential for large-scale synthesis.
The molecular structure of methyl 4-(2-bromoacetyl)benzoate features:
InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6H2,1H3CHEPDPSMYKFNAN-UHFFFAOYSA-NThis structure contributes to its reactivity and interaction with various biological molecules.
Methyl 4-(2-bromoacetyl)benzoate participates in several types of chemical reactions:
These reactions highlight its utility as a building block in organic synthesis.
The mechanism of action for methyl 4-(2-bromoacetyl)benzoate primarily involves its ability to form covalent bonds with biological molecules. This property makes it valuable in enzyme inhibition studies and protein interaction analyses. The bromoacetyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity.
Methyl 4-(2-bromoacetyl)benzoate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Methyl 4-(2-bromoacetyl)benzoate has diverse applications across multiple fields:
Methyl 4-(2-bromoacetyl)benzoate (CAS 56893-25-5) features a bifunctional structure with distinct electron-withdrawing groups. Its molecular formula is C₁₀H₉BrO₃, with a molecular weight of 257.08 g/mol [3] [6]. The core consists of a para-substituted benzene ring with two key substituents:
The SMILES representation (COC(=O)C1=CC=C(C(CBr)=O)C=C1) confirms the linear arrangement of functional groups [3] [6]. Bond lengths and angles follow typical aromatic carbonyl patterns:
Electronic Effects: The para orientation creates strong conjugation between the electron-deficient carbonyls, evidenced by charge delocalization across the benzene π-system. This arrangement enhances the bromoacetyl group’s electrophilicity, crucial for nucleophilic substitution reactions [5].
NMR Spectroscopy (predicted for ¹H and ¹³C based on structural analogs):
IR Spectroscopy: Key vibrational modes include:
Table 1: Characteristic Spectroscopic Signatures
| Technique | Functional Group | Key Signal(s) |
|---|---|---|
| ¹H NMR | –COOCH₃ | δ 3.93 (s, 3H) |
| ¹H NMR | –COCH₂Br | δ 4.42 (s, 2H) |
| ¹³C NMR | –COOCH₃ | δ 166.8 |
| IR | Ester C=O | 1720 cm⁻¹ |
Mass Spectrometry: The molecular ion peak appears at m/z 258/256 (1:1 ratio for ⁷⁹Br/⁸¹Br isotopes). Fragmentation includes:
X-ray diffraction reveals a monoclinic crystal system with P2₁/c space group. The asymmetric unit contains one molecule with co-planar bromoacetyl group and benzene ring (dihedral angle <10°) [5].
Hydrogen Bonding:
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular formula | C₁₀H₉BrO₃ | [3] |
| Molecular weight | 257.08 g/mol | [6] |
| Storage stability | Inert atmosphere, 2–8°C | [5] [10] |
| Purity (commercial) | ≥97% | [2] [3] |
The crystal lattice energy is stabilized by these intermolecular interactions (total energy: ~50 kJ/mol), explaining the solid’s stability at recommended storage temperatures [9].
The bromoacetyl moiety (–COCH₂Br) exhibits restricted rotation around the C(aryl)–C(carbonyl) bond due to partial double-bond character from conjugation. Key dynamics include:
In solution (e.g., CDCl₃), the group rotates at ~10⁹ Hz at 25°C, slowing to 10⁵ Hz at –80°C. This flexibility facilitates its reactivity toward nucleophiles while maintaining planarity with the aromatic ring during transition states [3].
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5